7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Description
Properties
IUPAC Name |
7-chloro-4-[(3-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NS2/c17-12-3-1-2-11(8-12)10-21-16-6-7-20-15-5-4-13(18)9-14(15)19-16/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFTUDGAIHFEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a compound within the benzothiazepine family, known for its diverse pharmacological properties. This compound features a unique structural configuration that enhances its biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₆H₁₃Cl₂NS₂
- Molar Mass : Approximately 388.76 g/mol
- CAS Number : 303987-74-8
The compound's structure includes a chloro group and a chlorobenzyl sulfanyl moiety, which contribute to its reactivity and potential therapeutic effects.
Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes associated with oxidative stress and inflammation, which could be beneficial in treating related diseases.
- Cell Signaling Modulation : It may influence cellular pathways involved in growth and apoptosis, suggesting its role in cancer therapy.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity. For instance:
- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer) cells.
- The IC50 values for these activities were reported as follows:
Antimicrobial Activity
The compound has shown effectiveness against several microbial pathogens:
- Exhibited potent antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Anti-inflammatory Effects
Studies have indicated that derivatives of benzothiazepines can possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Contains purine structure | Fluorinated benzyl group |
| 7-(2-Chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Hydroxypropyl substitution | Hydroxy groups increase polarity |
| 7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | Phenoxyethyl substitution | Different functional group impacts solubility |
The distinct substitution pattern of this compound enhances its biological activity compared to other structurally similar compounds.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of benzothiazepines to evaluate their biological activities. For example:
- Antidiabetic Activity : Compounds derived from the benzothiazepine scaffold showed promising results in lowering blood glucose levels in diabetic models .
- Tyrosinase Inhibition : Several derivatives were assessed for their ability to inhibit tyrosinase activity with IC50 values ranging from 1.21 to 70.65 μM .
Scientific Research Applications
Potential Therapeutic Uses
7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine's primary applications lie in medicinal chemistry, with potential therapeutic uses that include:
- Inhibiting enzymes associated with oxidative stress or inflammation, suggesting therapeutic applications in conditions related to these pathways.
- Potential anticancer properties.
- May be effective against various microbial pathogens.
Interaction studies have shown that this compound can bind to various biological targets, influencing cellular signaling pathways involved in cell growth and apoptosis, making it a candidate for further development in therapeutic contexts.
Structural Similarity
Several compounds exhibit structural similarities to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Contains purine structure | Fluorinated benzyl group |
| 7-(2-Chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Hydroxypropyl substitution | Hydroxy groups increase polarity |
| 7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | Phenoxyethyl substitution | Different functional group impacts solubility |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine and its analogs:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | Purity | CAS Number | Key Differences |
|---|---|---|---|---|---|---|
| This compound (Target) | 3-chlorobenzyl | C₁₆H₁₃Cl₂NS₂ | ~354.3 | N/A | Not provided | Reference compound for comparison. |
| 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine | 2-chlorobenzyl | C₁₆H₁₃Cl₂NS₂ | ~354.3 | N/A | 303987-58-8 | Steric effects : Ortho-chloro substitution may hinder binding to planar targets. |
| 7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine | 4-methylbenzyl | C₁₇H₁₆ClNS₂ | 333.9 | >90% | 477855-38-2 | Lipophilicity : Methyl group increases hydrophobicity vs. chloro substituents. |
| 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine | 3-(trifluoromethyl)benzyl | C₁₇H₁₃ClF₃NS₂ | 387.87 | N/A | 477855-80-4 | Electron-withdrawing effects : CF₃ group enhances metabolic stability. |
Key Findings:
Substituent Position Effects: The 2-chloro analog (CAS 303987-58-8) differs in the position of the chlorine atom on the benzyl group. The 3-chloro substituent (target compound) balances electronic and steric properties, optimizing interactions with hydrophobic pockets in target proteins.
Functional Group Variations :
- The 4-methylbenzyl analog (CAS 477855-38-2) has a lower molecular weight (333.9 vs. ~354.3) and higher purity (>90%), suggesting improved synthetic accessibility. The methyl group enhances lipophilicity, which could influence membrane permeability .
- The 3-trifluoromethyl derivative (CAS 477855-80-4) introduces a strong electron-withdrawing group, likely improving resistance to oxidative metabolism and extending half-life in vivo .
Electronic and Steric Trade-offs :
- Chlorine substituents provide moderate electronegativity and hydrophobicity, while trifluoromethyl groups offer superior metabolic stability at the cost of increased molecular bulk.
Research Implications and Limitations
- Gaps in Data : The provided evidence lacks direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound, necessitating further experimental validation.
- Structural Insights : Analog comparisons suggest that substituent choice critically influences bioavailability and target engagement. For example, the 3-CF₃ analog’s higher molecular weight (387.87) may limit blood-brain barrier penetration compared to the chloro-substituted variants.
Note on Evidence Limitations:
Similarly, methylclonazepam () represents a pharmacologically distinct benzodiazepine class and is excluded from this analysis.
Q & A
Q. What are the established synthetic routes for 7-chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine?
The synthesis typically involves three key steps:
Cyclization : Reacting 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazepine ring.
Benzylsulfanyl Group Introduction : Treating the intermediate with 3-chlorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃).
Chlorination : Using thionyl chloride (SOCl₂) or PCl₅ to introduce chlorine at the 7-position.
Optimization Note: Industrial-scale synthesis employs continuous flow reactors and automated purification (e.g., crystallization) .
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and MS for molecular weight validation.
- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .
- Chromatography : HPLC or GC-MS to assess purity, especially after chlorination steps, which may yield sulfoxide/sulfone byproducts .
Q. What preliminary biological activities have been reported for this compound?
Benzothiazepines are studied as enzyme inhibitors (e.g., targeting fungal CYP450 enzymes) and exhibit antimicrobial activity against Candida albicans. The 3-chlorobenzylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during chlorination?
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, catalyst concentration, reaction time). For example, elevated temperatures (>80°C) with SOCl₂ may reduce incomplete chlorination but risk sulfone formation .
- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can contradictions in structural assignments of benzothiazepine derivatives be resolved?
In one study, X-ray diffraction revealed that a reaction initially presumed to yield a 1,5-benzothiazepine instead produced a 1,4-benzothiazin-3-one due to competing cyclization pathways. This highlights the necessity of crystallographic validation when spectroscopic data is ambiguous .
Q. What computational methods are effective in predicting reaction pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic substitution at the 7-position) .
- Machine Learning : Train models on PubChem data to predict optimal solvents or catalysts, reducing trial-and-error experimentation .
Q. How do substituent variations (e.g., 3-chlorobenzyl vs. 4-chlorobenzyl) impact biological activity?
Comparative studies show that 3-chlorobenzylsulfanyl derivatives exhibit higher antifungal activity than 4-substituted analogs, likely due to improved steric alignment with target enzymes. Systematic SAR studies using MIC assays are recommended .
Q. What advanced analytical methods elucidate non-covalent interactions in crystalline forms?
Q. What mechanistic insights explain the selectivity of sulfanyl group oxidation?
Controlled oxidation with m-CPBA preferentially yields sulfoxides over sulfones. DFT studies suggest that electron-withdrawing chlorine atoms at the 7-position destabilize the sulfone transition state, favoring sulfoxide formation .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize base catalysts (e.g., K₂CO₃ on silica) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
